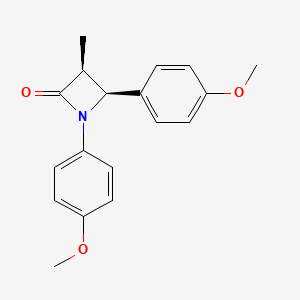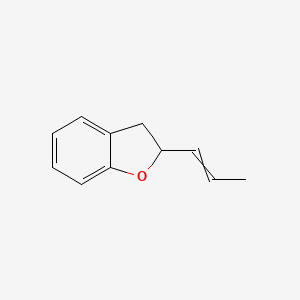
2,2'-(2-Formylanthracene-9,10-diylidene)dipropanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(2-Formylanthracene-9,10-diylidene)dipropanedinitrile is a complex organic compound with a unique structure that includes anthracene and dinitrile groups. This compound is known for its strong electron-accepting properties and has been studied for various applications, particularly in the field of bioimaging and photostability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2-Formylanthracene-9,10-diylidene)dipropanedinitrile typically involves the reaction of anthracene derivatives with malononitrile under specific conditions. The process often requires a catalyst and controlled temperature to ensure the formation of the desired product. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade catalysts, and ensuring the purity of the final product through various purification techniques. The exact methods can vary depending on the desired application and production scale .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(2-Formylanthracene-9,10-diylidene)dipropanedinitrile undergoes several types of chemical reactions, including:
Oxidation: This reaction can alter the electronic properties of the compound.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
2,2’-(2-Formylanthracene-9,10-diylidene)dipropanedinitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in bioimaging due to its strong electron-accepting properties and photostability.
Industry: Utilized in the development of advanced materials and nanotechnology.
Mecanismo De Acción
The mechanism of action of 2,2’-(2-Formylanthracene-9,10-diylidene)dipropanedinitrile involves its strong electron-accepting properties. This allows it to interact with various molecular targets and pathways, particularly in bioimaging applications. The compound’s photostability and ability to form stable complexes with other molecules make it a valuable tool in scientific research .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-(2-Vinylanthracene-9,10-diylidene)dimalononitrile: Another compound with similar electron-accepting properties but different functional groups.
2,2’-(Anthracene-9,10-diylidene)dimalononitrile: Shares the anthracene core but lacks the formyl group, leading to different reactivity and applications.
Uniqueness
2,2’-(2-Formylanthracene-9,10-diylidene)dipropanedinitrile is unique due to its combination of formyl and dinitrile groups, which confer specific electronic properties and reactivity. This makes it particularly suitable for applications in bioimaging and advanced material development .
Propiedades
Número CAS |
189040-55-9 |
|---|---|
Fórmula molecular |
C21H8N4O |
Peso molecular |
332.3 g/mol |
Nombre IUPAC |
2-[10-(dicyanomethylidene)-3-formylanthracen-9-ylidene]propanedinitrile |
InChI |
InChI=1S/C21H8N4O/c22-8-14(9-23)20-16-3-1-2-4-17(16)21(15(10-24)11-25)19-7-13(12-26)5-6-18(19)20/h1-7,12H |
Clave InChI |
ZKOHOAFVOWDINN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(C#N)C#N)C3=C(C2=C(C#N)C#N)C=C(C=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(4-Chlorophenyl)oxiran-2-yl]benzonitrile](/img/structure/B14268182.png)
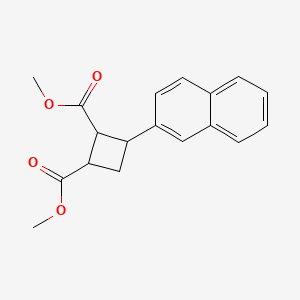
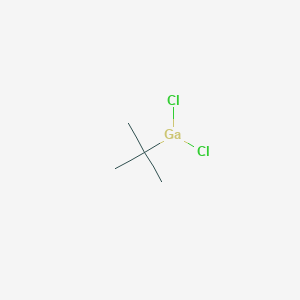
![1,1'-[1,3-Phenylenebis(methylene)]bis(3,4-dimethylbenzene)](/img/structure/B14268205.png)
![2-[2-(2-Iodophenyl)ethyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14268217.png)

![1,1'-[(1,3-Diphenyldiboroxane-1,3-diyl)bis(oxy)]dipyrrolidine](/img/structure/B14268228.png)
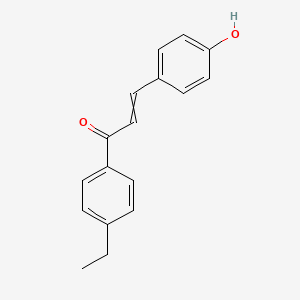
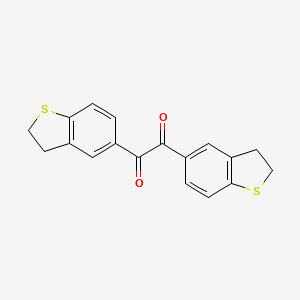
![3-Buten-1-ol, 2-[(trimethylsilyl)methylene]-, (E)-](/img/structure/B14268246.png)
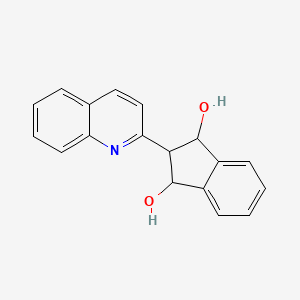
![{1-[3-Nitro-4-(pentyloxy)phenyl]ethylidene}hydrazine](/img/structure/B14268266.png)
